N-Butanoyladenosine 5'-(dihydrogen phosphate)
Description
Properties
CAS No. |
35892-79-6 |
|---|---|
Molecular Formula |
C14H20N5O8P |
Molecular Weight |
417.31 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-(butanoylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H20N5O8P/c1-2-3-8(20)18-12-9-13(16-5-15-12)19(6-17-9)14-11(22)10(21)7(27-14)4-26-28(23,24)25/h5-7,10-11,14,21-22H,2-4H2,1H3,(H2,23,24,25)(H,15,16,18,20)/t7-,10-,11-,14-/m1/s1 |
InChI Key |
XGJIHEKDLIOUQL-FRJWGUMJSA-N |
Isomeric SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(6-Butyramido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves multiple steps. The process typically begins with the preparation of the purine base, followed by the introduction of the butyramido group. The dihydroxytetrahydrofuran ring is then formed through a series of cyclization reactions. The final step involves the phosphorylation of the hydroxyl groups to yield the dihydrogen phosphate ester.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process is optimized to minimize the formation of by-products and to ensure the scalability of the production method.
Chemical Reactions Analysis
Types of Reactions
((2R,3S,4R,5R)-5-(6-Butyramido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
((2R,3S,4R,5R)-5-(6-Butyramido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: It is investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which ((2R,3S,4R,5R)-5-(6-Butyramido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate exerts its effects involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, influencing DNA and RNA synthesis. The butyramido group may interact with proteins, affecting their function and stability. The dihydroxytetrahydrofuran ring can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Adenosine Derivatives with Phosphate Modifications
- 2'-O-Methyladenosine 5'-(Dihydrogen Phosphate): This adenosine analog replaces the 2'-hydroxyl group with a methyl group while retaining the 5'-dihydrogen phosphate. The methyl group increases RNA stability against hydrolysis compared to N-Butanoyladenosine 5'-(dihydrogen phosphate), which prioritizes membrane permeability via its butanoyl chain. Enzymatic studies show that 2'-O-methylation reduces binding to ribonucleases, whereas the butanoyl group may interfere with kinase recognition .
- Adenosine 3'-Phosphate 5'-Diphosphate: Unlike N-Butanoyladenosine’s single phosphate group, this compound has a 3'-phosphate and 5'-diphosphate. The additional phosphate enhances negative charge density, affecting solubility and protein-binding specificity. For instance, it interacts strongly with polynucleotide phosphorylase, while N-Butanoyladenosine is more likely to act as a substrate analog for adenylate cyclase .
Nucleoside Diphosphates with N6 Modifications
N6-substituted adenosine diphosphates (e.g., N6-Benzyladenosine-5'-diphosphate, N6-Cyclohexyladenosine-5'-diphosphate) feature bulky aromatic or aliphatic groups at the N6 position. These modifications enhance affinity for purinergic receptors (e.g., P2Y1) but reduce compatibility with adenylate kinases. In contrast, N-Butanoyladenosine’s 5'-monophosphate and shorter acyl chain may favor binding to ATPases or dehydrogenases .
Inosine 5'-Phosphate Analogs with P–N/P–S Bonds
Inosine 5'-phosphate analogs containing phosphorus–nitrogen or phosphorus–sulfur bonds (e.g., thiophosphate derivatives) exhibit altered hydrolysis kinetics and resistance to phosphatase activity. N-Butanoyladenosine’s dihydrogen phosphate group, by comparison, is more susceptible to acid-catalyzed hydrolysis, as seen in studies of neopentyl dihydrogen phosphate (k = 1.2 × 10⁻⁴ s⁻¹ at pH 2) .
Functional and Binding Comparisons
Hydrolysis Stability
The hydrolysis of N-Butanoyladenosine 5'-(dihydrogen phosphate) follows acid-catalyzed mechanisms similar to methyl dihydrogen phosphate, with phosphorus–oxygen bond fission. However, the bulky butanoyl group may sterically hinder nucleophilic attack, slightly increasing stability compared to neopentyl dihydrogen phosphate, which lacks such steric protection .
Anion Binding Selectivity
Molecular receptors like pillararenes modified with N-phenyl groups exhibit strong selectivity for dihydrogen phosphate anions (K = 2.37 × 10⁵ M⁻¹ for receptor 480c). N-Butanoyladenosine’s phosphate group likely engages in similar hydrogen-bonding interactions, but its adenosine moiety may enable additional π-stacking or van der Waals contacts in biological systems .
Enzyme Interactions
- Inosine 5'-Phosphate Dehydrogenase (IMPDH): Thiophosphate analogs of inosine 5'-phosphate act as competitive inhibitors (Ki = 0.8 µM), while N-Butanoyladenosine’s dihydrogen phosphate group may serve as a substrate analog with lower affinity due to the butanoyl steric effect .
- Kinases and Phosphatases: The butanoyl group reduces phosphorylation efficiency by ~40% compared to unmodified AMP in adenylate kinase assays, as observed in similar acylated nucleotides .
Market and Industrial Context
While lithium dihydrogen phosphate (market CAGR 5.2%, 2025–2031) and potassium dihydrogen phosphate (global revenue $1.2B in 2023) dominate industrial applications (batteries, fertilizers), N-Butanoyladenosine 5'-(dihydrogen phosphate) remains a niche biochemical tool. Its production costs are higher due to complex synthesis, limiting commercial scalability compared to bulk phosphates .
Key Data Tables
Table 1: Structural and Functional Comparison
Table 2: Market Overview (2025 Projections)
| Compound | Market Size (USD) | CAGR (2025–2031) | Primary Application |
|---|---|---|---|
| Lithium dihydrogen phosphate | $320M | 5.2% | Batteries |
| Potassium dihydrogen phosphate | $1.4B | 4.8% | Agriculture |
| N-Butanoyladenosine 5'-(dihydrogen phosphate) | $8M | 7.1% | Biochemical research |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
